

Molecular weight and computed properties of Methyl 9-decenoate.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 9-decenoate

Cat. No.: B1586211

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Methyl 9-decenoate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular characteristics, synthesis, and metabolic fate of **Methyl 9-decenoate**. The information is curated for professionals in research and development, offering detailed experimental protocols and a summary of key computed properties to support further investigation and application of this unsaturated fatty acid methyl ester.

Core Molecular Properties and Computed Data

Methyl 9-decenoate (C₁₁H₂₀O₂) is an unsaturated fatty acid methyl ester with a terminal double bond.^[1] Its molecular structure imparts specific physicochemical properties that are critical for its handling, analysis, and biological activity. A summary of its key computed and physical properties is presented below.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₀ O ₂	[2][3][4]
Molecular Weight	184.27 g/mol	[2]
CAS Number	25601-41-6	[2][4]
IUPAC Name	methyl dec-9-enoate	[2]
Canonical SMILES	<chem>COC(=O)CCCCCCCC=C</chem>	[5]
XLogP3	3.6	[2]
Boiling Point	123 °C at 21 Torr	[5]
Density (Predicted)	0.883 ± 0.06 g/cm ³	[6]
Topological Polar Surface Area	26.3 Å ²	[2][7]
Hydrogen Bond Donor Count	0	[6]
Hydrogen Bond Acceptor Count	2	[6]
Rotatable Bond Count	9	[6][7]
Exact Mass	184.146329876 Da	[2][6]

Experimental Protocols

Synthesis: Fischer Esterification of 9-Decenoic Acid

The synthesis of **Methyl 9-decenoate** is typically achieved through the Fischer esterification of 9-decenoic acid with methanol, using an acid catalyst. This reversible reaction is driven to completion by using an excess of methanol or by removing water as it is formed.

Materials:

- 9-Decenoic acid
- Anhydrous methanol

- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Organic solvent for extraction (e.g., diethyl ether or hexane)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 9-decenoic acid and an excess of anhydrous methanol (e.g., a 1:5 molar ratio of acid to alcohol).
- Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) to the mixture while stirring.
- Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol using a rotary evaporator.
- Dissolve the residue in an organic solvent such as diethyl ether and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst (caution: CO₂ evolution), and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude **Methyl 9-decenoate**.
- For higher purity, the product can be purified by fractional distillation under reduced pressure.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of **Methyl 9-decenoate**. The following is a general protocol that can be adapted based on the specific instrumentation available.

Sample Preparation:

- Prepare a stock solution of **Methyl 9-decenoate** standard in a volatile organic solvent like hexane or ethyl acetate (e.g., 1 mg/mL).
- Create a series of working standards by serial dilution of the stock solution to generate a calibration curve (e.g., 1 µg/mL to 100 µg/mL).
- For unknown samples, dissolve a known mass of the sample in the same solvent. If the sample is in a complex matrix, an appropriate liquid-liquid or solid-phase extraction may be necessary.

GC-MS Instrumentation and Parameters (Typical):

- Gas Chromatograph: Equipped with a split/splitless injector.
- Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 250 °C.
 - Hold: 5 minutes at 250 °C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Mass Spectrometer:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-400.

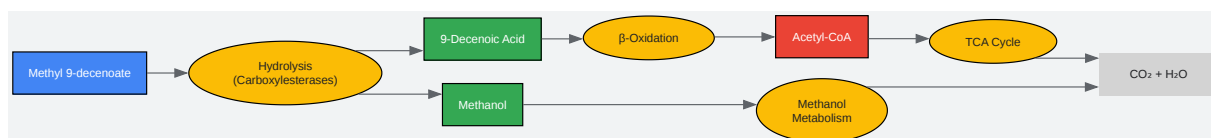
Data Analysis:

- Identify **Methyl 9-decenoate** in the sample by comparing its retention time and mass spectrum with that of the pure standard.
- Quantify the amount of **Methyl 9-decenoate** in the sample by using the calibration curve generated from the standard solutions.

Visualized Pathways and Workflows

Metabolic Pathway of Methyl 9-decenoate

While direct research on the signaling pathways of **Methyl 9-decenoate** is limited, its metabolic fate is understood to proceed via hydrolysis to its constituent acid and alcohol, which then enter well-established metabolic pathways.[2]

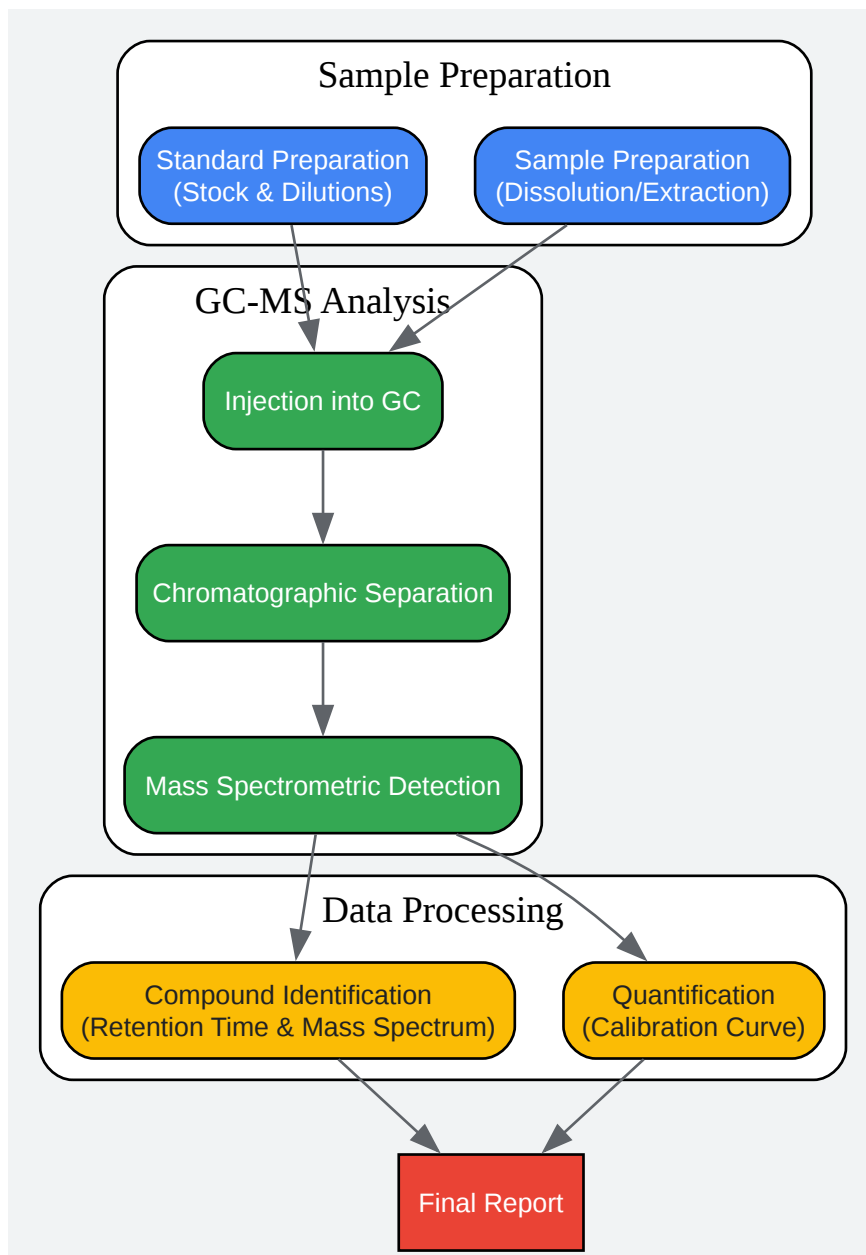


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Caption: Metabolic pathway of **Methyl 9-decenoate**.

Experimental Workflow for GC-MS Analysis

The following diagram illustrates a typical workflow for the analysis of **Methyl 9-decenoate** using Gas Chromatography-Mass Spectrometry.



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Caption: Experimental workflow for GC-MS analysis.

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- To cite this document: BenchChem. [Molecular weight and computed properties of Methyl 9-decenoate.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586211#molecular-weight-and-computed-properties-of-methyl-9-decenoate]

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Phone: (601) 213-4426

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